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molecular formula C13H12N4O5S B8530026 N-[4-(2-Formylhydrazinyl)phenyl]-3-nitrobenzene-1-sulfonamide CAS No. 75753-05-8

N-[4-(2-Formylhydrazinyl)phenyl]-3-nitrobenzene-1-sulfonamide

Cat. No. B8530026
M. Wt: 336.33 g/mol
InChI Key: GWHUNEBMADOEQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04952483

Procedure details

1 1 of N,N-dimethylacetoamide, 880 g of acetonitrile, and 285 g of triethylamine were added to and dissolved in 426 g of 2-(4-aminophenyl)-1-formylhydrazine under an atmosphere of nitrogen. The solution was cooled to -5° C., and 625 g of meta-nitrobenzenesulfonyl chloride was gradually added to the solution. During the addition, the mixture was agitated under cooling so that the temperature did not exceed -5° C. The resultant mixture was cooled at a temperature below -5° C. for 1.5 hours, then the temperature thereof was raised to a room temperature. Extraction was performed with 12 l of ethyl acetate and 12 l of saturated salt water. The organic layer was separated and then concentrated to 6 l. 3 l of n-hexane was added to the concentrate, and the obtained mixture was agitated at a room temperature for 30 minutes. The produced crystals were filtered off and washed with 500 g of ethyl acetate.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
880 g
Type
reactant
Reaction Step One
Quantity
285 g
Type
reactant
Reaction Step One
Quantity
625 g
Type
reactant
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
426 g
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
CN(C)C(=O)C.C(#N)C.C(N(CC)CC)C.[N+:17]([C:20]1[CH:21]=[C:22]([S:26](Cl)(=[O:28])=[O:27])[CH:23]=[CH:24][CH:25]=1)([O-:19])=[O:18].[NH2:30][C:31]1[CH:36]=[CH:35][C:34]([NH:37][NH:38][CH:39]=[O:40])=[CH:33][CH:32]=1>>[N+:17]([C:20]1[CH:21]=[C:22]([S:26]([NH:30][C:31]2[CH:32]=[CH:33][C:34]([NH:37][NH:38][CH:39]=[O:40])=[CH:35][CH:36]=2)(=[O:28])=[O:27])[CH:23]=[CH:24][CH:25]=1)([O-:19])=[O:18]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C(C)=O)C
Name
Quantity
880 g
Type
reactant
Smiles
C(C)#N
Name
Quantity
285 g
Type
reactant
Smiles
C(C)N(CC)CC
Step Two
Name
Quantity
625 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(C=CC1)S(=O)(=O)Cl
Step Three
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
426 g
Type
reactant
Smiles
NC1=CC=C(C=C1)NNC=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-5 °C
Stirring
Type
CUSTOM
Details
the mixture was agitated
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
During the addition
TEMPERATURE
Type
TEMPERATURE
Details
under cooling so that the temperature
CUSTOM
Type
CUSTOM
Details
did not exceed -5° C
TEMPERATURE
Type
TEMPERATURE
Details
the temperature thereof was raised to a room temperature
EXTRACTION
Type
EXTRACTION
Details
Extraction
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to 6 l
ADDITION
Type
ADDITION
Details
3 l of n-hexane was added to the concentrate
STIRRING
Type
STIRRING
Details
the obtained mixture was agitated at a room temperature for 30 minutes
Duration
30 min
FILTRATION
Type
FILTRATION
Details
The produced crystals were filtered off
WASH
Type
WASH
Details
washed with 500 g of ethyl acetate

Outcomes

Product
Name
Type
Smiles
[N+](=O)([O-])C=1C=C(C=CC1)S(=O)(=O)NC1=CC=C(C=C1)NNC=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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